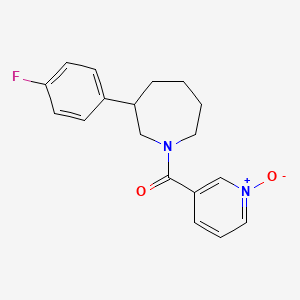
3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide” is related to the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo [3,4-b]pyridines and 2H-pyrazolo [3,4-b]pyridines .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has explored the synthesis and characterization of compounds related to pyridine and azepane derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, studies on the formation of pyridin-4(1H)-one versus 1H-azepin-4(7H)-one through treatment with tetrabutylammonium fluoride highlight the reactivity of cycloadducts in forming pyridine or azepine derivatives under different conditions (Alves et al., 2007).
- Another study on the intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines, and azepanes elaborates on the methodological advancements in constructing complex heterocyclic systems, which could be relevant for the synthesis of compounds like 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide (Würdemann & Christoffers, 2014).
Catalysis and Organic Reactions
- Studies on the photoinduced synthesis of fluorinated dibenz[b,e]azepines via radical triggered cyclization present innovative approaches to introducing fluorine into heterocyclic compounds, potentially applicable to the synthesis or functionalization of compounds like this compound (Qi et al., 2019).
Material Science Applications
- The exploration of hydrogen-bond basicity scales for secondary amines provides a foundation for understanding the intermolecular interactions involving nitrogen-containing compounds, which is crucial for designing materials and pharmaceuticals with desired properties (Graton et al., 2001).
Advanced Functional Materials
- Research into fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrates the application of pyridine derivatives in sensing technologies. This highlights the potential for using similar compounds in developing sensors and other functional materials (Yang et al., 2013).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-17-8-6-14(7-9-17)15-4-1-2-10-20(12-15)18(22)16-5-3-11-21(23)13-16/h3,5-9,11,13,15H,1-2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCOQPSTLHIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)
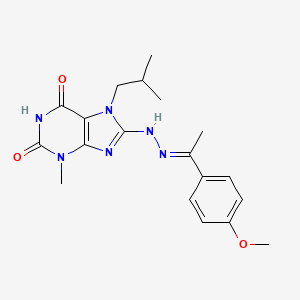
![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

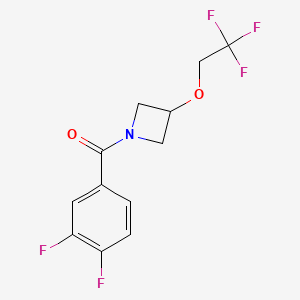
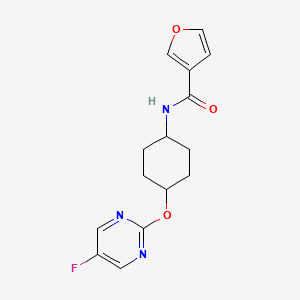

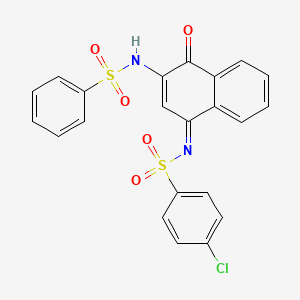
![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)
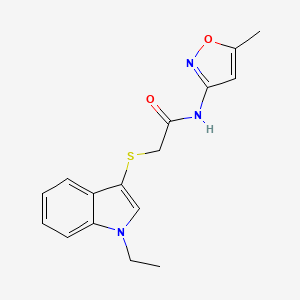

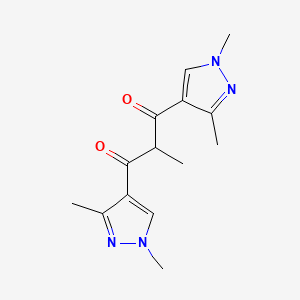
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)